molecular formula C13H11Cl2N3O B2772650 N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide CAS No. 338753-72-3

N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide

Cat. No.: B2772650
CAS No.: 338753-72-3
M. Wt: 296.15
InChI Key: ZXHWIMDICYAGFH-UHFFFAOYSA-N
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Description

N’-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a carboximidamide group and an ether linkage to a dichlorobenzyl group. Its molecular formula is C13H11Cl2N3O.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitEGFR tyrosine kinase , which plays a crucial role in cell growth and proliferation.

Mode of Action

Compounds with similar structures have shown significant inhibitory activities against egfr tyrosine kinase . They bind to the active site of the enzyme, preventing it from phosphorylating its substrates and thus inhibiting the signal transduction pathway.

Biochemical Pathways

Inhibition of egfr tyrosine kinase can affect multiple downstream pathways, including thePI3K/AKT and MAPK/ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation.

Result of Action

Similar compounds have shown to inducecell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide typically involves the reaction of 3-pyridinecarboximidamide with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

N’-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
  • 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid

Uniqueness

N’-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N'-[(3,4-dichlorophenyl)methoxy]pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c14-11-4-3-9(6-12(11)15)8-19-18-13(16)10-2-1-5-17-7-10/h1-7H,8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHWIMDICYAGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOCC2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OCC2=CC(=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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